3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

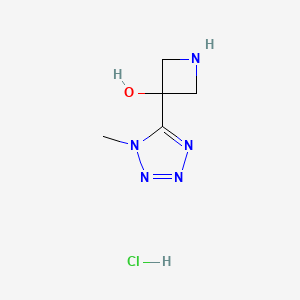

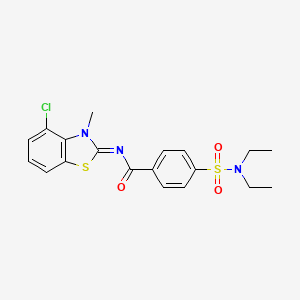

“3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 2416236-69-4 . It has a molecular weight of 191.62 . The compound is stored at a temperature of -10 degrees and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N5O.ClH/c1-10-4(7-8-9-10)5(11)2-6-3-5;/h6,11H,2-3H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound “3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride” has a molecular weight of 191.62 . It is stored at a temperature of -10 degrees and is available in powder form .Scientific Research Applications

Pharmacological and Biochemical Applications

- Antabuse-Like Reaction with Beta-Lactam Antibiotics : A study reviewed the pharmacological, biochemical, and chemical aspects of beta-lactam antibiotics that possess a 1-methyltetrazole-5-thiol side chain, which can induce an Antabuse-like reaction when alcohol is consumed. These antibiotics, such as moxalactam, cefamandole, and cefoperazone, cause elevated blood acetaldehyde levels due to the inactivation of hepatic aldehyde dehydrogenase, suggesting a potential therapeutic application as anti-alcohol compounds (Kitson, 1987).

DNA Methylation and Epigenetic Modifications

- DNA Methyltransferase Inhibitors : Research on DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, has shown the ability to inhibit hypermethylation and restore suppressor gene expression in in vitro and in vivo models. These findings suggest potential applications in treating malignancies through epigenetic modifications (Goffin & Eisenhauer, 2002).

Chemical and Biological Studies on Indole Derivatives

- Cardiovascular Activity of Indole Derivatives : A review focused on substituted Indole derivatives incorporating Oxadiazole, Azetidinone, and Thiazolidinone moieties for their cardiovascular activity. This study highlights the potential of Indole derivatives in cardiovascular research (Singh, Aggarwal, & Singh, 2014).

Application in Synthesis and Drug Design

- Synthesis and Transformations of Functionalized β-Amino Acid Derivatives : Research on metathesis reactions, including ring-opening, ring-closing, and cross metathesis, has been applied in the synthesis of cyclic β-amino acids, demonstrating their importance in drug research and offering a pathway for the creation of new molecular entities (Kiss, Kardos, Vass, & Fülöp, 2018).

properties

IUPAC Name |

3-(1-methyltetrazol-5-yl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O.ClH/c1-10-4(7-8-9-10)5(11)2-6-3-5;/h6,11H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLQPMQKTGXFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2(CNC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2794655.png)

![N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride](/img/structure/B2794658.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2794667.png)

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2794670.png)

![6-methyl-N-(4-methylpyridin-3-yl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2794672.png)